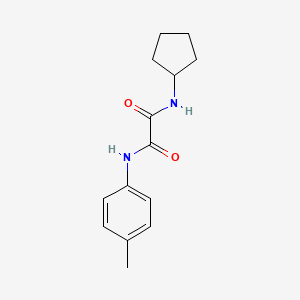

N1-cyclopentyl-N2-(p-tolyl)oxalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-6-8-12(9-7-10)16-14(18)13(17)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRVKTSDEROBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1 Cyclopentyl N2 P Tolyl Oxalamide

Retrosynthetic Analysis of the N1-cyclopentyl-N2-(p-tolyl)oxalamide Core

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections are made at the two amide bonds, which are the most synthetically accessible linkages in the molecule. This approach reveals two primary precursor molecules: cyclopentylamine (B150401) and p-toluidine (B81030), along with a two-carbon electrophilic unit derived from oxalic acid or a related derivative.

The general retrosynthetic scheme is as follows:

Figure 1: Retrosynthetic Disconnection of this compound

graph TD

A["this compound"] --> B{"Amide Bond Disconnection"};

B --> C["Cyclopentylamine"];

B --> D["p-Toluidine"];

B --> E["Oxalic Acid Equivalent (e.g., Oxalyl Chloride)"];

This analysis suggests that the forward synthesis would involve the sequential or convergent reaction of cyclopentylamine and p-toluidine with a suitable C2-dielectrophilic synthon. The choice of this synthon and the reaction conditions are critical in determining the efficiency and selectivity of the synthesis.

Classical Amide Bond Formation Strategies Applied to Oxalamides

Traditional methods for amide bond formation have been widely applied to the synthesis of oxalamides. These strategies typically involve the reaction of amines with activated oxalic acid derivatives.

One of the most conventional and direct methods for synthesizing oxalamides involves the use of oxalyl chloride. nih.gov This highly reactive diacyl chloride can react with two equivalents of an amine to form a symmetrical oxalamide. For an unsymmetrical oxalamide like this compound, a stepwise approach is necessary to avoid the formation of a mixture of products.

The synthesis would proceed by first reacting oxalyl chloride with one of the amines, for instance, cyclopentylamine, at a low temperature to form the mono-amido acyl chloride intermediate, N-cyclopentyloxamoyl chloride. This intermediate is then reacted with the second amine, p-toluidine, often in the presence of a base to neutralize the HCl generated during the reaction. fishersci.it

A typical reaction sequence is as follows:

Formation of the mono-amido acyl chloride: Cyclopentylamine + Oxalyl Chloride → N-cyclopentyloxamoyl chloride + HCl

Formation of the final product: N-cyclopentyloxamoyl chloride + p-Toluidine → this compound + HCl

Alternatively, oxalic acid itself can be used in the presence of a dehydrating agent, though this is generally less efficient than using the more reactive oxalyl chloride. nih.gov The use of dimethyl oxalate (B1200264) through aminolysis is another classical approach, though it often requires harsher conditions. nih.gov

| Reagent | General Conditions | Advantages | Disadvantages |

| Oxalyl Chloride | Aprotic solvent (e.g., DCM, THF), often with a base (e.g., triethylamine, pyridine) at 0°C to room temperature. fishersci.itorgsyn.org | High reactivity, good yields. | Generates stoichiometric HCl waste, moisture sensitive. nih.gov |

| Oxalic Acid | Requires a coupling agent/dehydrating conditions. | Readily available starting material. | Lower reactivity, may require harsher conditions. |

| Dimethyl Oxalate | Heating with amines, sometimes with a catalyst. | Atom economical by-product (methanol). | Often requires high temperatures and long reaction times. nih.gov |

To circumvent the use of harsh reagents like oxalyl chloride, various coupling reagents developed primarily for peptide synthesis can be employed. These reagents activate a carboxylic acid in situ to facilitate amide bond formation with an amine under milder conditions. For the synthesis of this compound, this would involve the reaction of N-cyclopentyl-oxalamic acid with p-toluidine (or N-(p-tolyl)oxalamic acid with cyclopentylamine) in the presence of a coupling reagent.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization, though the latter is not a concern for this specific molecule. researchgate.net Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. fishersci.it

| Coupling Reagent | Additive (if common) | General Conditions | Key Features |

| DCC/DIC | HOBt, HOAt | Aprotic solvent (e.g., DMF, DCM), room temperature. fishersci.itresearchgate.net | Cost-effective, but can form insoluble urea (B33335) by-products. |

| HATU/HBTU | Base (e.g., DIEA) | Aprotic solvent (e.g., DMF), room temperature. fishersci.it | High efficiency, rapid reactions, suitable for challenging couplings. |

| PyBOP | Base (e.g., DIEA) | Aprotic solvent (e.g., DMF), room temperature. fishersci.it | Similar to HATU, generates a carcinogenic by-product (HMPA). |

Catalytic Approaches for Oxalamide Synthesis

Modern synthetic chemistry has increasingly moved towards catalytic methods that offer greater efficiency, atom economy, and sustainability.

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl compounds, including amides. nih.gov The synthesis of this compound could be envisioned through a palladium-catalyzed carbonylative coupling process. While a direct one-pot synthesis from two different amines and carbon monoxide is challenging due to selectivity issues, a stepwise approach is feasible.

One potential route involves the palladium-catalyzed aminocarbonylation of an aryl halide (e.g., p-iodotoluene) with carbon monoxide and cyclopentylamine to form N-cyclopentyl-4-methylbenzamide. Subsequent oxidation of the methyl group and further amidation would be required, making this a less direct route for the oxalamide core itself.

A more direct, though less reported, strategy would be a double carbonylation reaction. However, a more plausible palladium-catalyzed approach would be the oxidative carbonylation of amines. liv.ac.uk For instance, the palladium-catalyzed oxidative carbonylation of p-toluidine could yield a symmetrical diaryl urea or related compounds, but achieving the unsymmetrical oxalamide selectively is not a well-established procedure. uni-rostock.de The development of a palladium-catalyzed system for the direct synthesis of unsymmetrical oxalamides from two different amines and a CO source remains an area of active research. nih.gov

A highly innovative and sustainable approach to oxalamide synthesis involves the ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) of ethylene (B1197577) glycol with amines. nih.govrsc.orgrsc.org This method generates the oxalamide with the liberation of hydrogen gas as the only byproduct, making it a highly atom-economic and environmentally benign process. nih.gov

The reaction is typically catalyzed by a ruthenium pincer complex in the presence of a base. rsc.orgresearchgate.net For the synthesis of an unsymmetrical oxalamide like this compound, a stepwise approach has been demonstrated to be effective. nih.gov First, ethylene glycol is reacted with one amine (e.g., cyclopentylamine) to form the corresponding N-substituted 2-hydroxyacetamide (B1193895) intermediate. This intermediate is then coupled with the second amine (p-toluidine) in a subsequent step to yield the final unsymmetrical oxalamide. nih.gov

The proposed mechanism involves the ruthenium-catalyzed oxidation of ethylene glycol to glyoxal (B1671930) or a related intermediate, followed by sequential amidation reactions. rsc.org This methodology has been shown to be effective for a range of both alkyl and aryl amines. nih.gov

| Catalyst System | Substrates | Key Features |

| Ruthenium Pincer Complex / Base (e.g., tBuOK) | Ethylene Glycol, Cyclopentylamine, p-Toluidine | Sustainable (H₂ is the only byproduct), atom-economical, stepwise synthesis allows for unsymmetrical products. nih.govrsc.org |

Copper-Catalyzed Amination Methodologies

The synthesis of unsymmetrical oxalamides, such as this compound, can be efficiently achieved through copper-catalyzed cross-coupling reactions. These methods offer a powerful alternative to traditional synthetic routes, which often require harsh conditions and stoichiometric reagents. The Ullmann condensation and related copper-catalyzed N-arylation reactions are particularly relevant for forming the C-N bond between the p-tolyl group and the oxalamide nitrogen.

One of the primary routes involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. For the synthesis of this compound, this would typically involve the coupling of a p-tolyl halide (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) with N-cyclopentyloxalamide. The reactivity of the aryl halide generally follows the order I > Br > Cl. wikipedia.org

The development of effective ligand systems has been crucial for the advancement of these copper-catalyzed reactions, allowing for milder reaction conditions and broader substrate scope. Oxalamides themselves have been identified as powerful ligands in copper-catalyzed cross-coupling reactions. nih.gov For instance, N-(naphthalen-1-yl)-N′-alkyl oxalamides have proven to be highly effective ligands, enabling the coupling of (hetero)aryl iodides with primary amines at temperatures as low as 50 °C with catalyst loadings of just 0.01 mol % of Cu₂O. acs.org For more challenging aryl bromides, these ligands facilitate the reaction at 80 °C with 0.1 mol % of the copper catalyst. acs.org

A general and experimentally simple catalyst system for the amidation of aryl halides utilizes copper(I) iodide (CuI) with a 1,2-diamine ligand, such as racemic trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine, and a base like tripotassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). organic-chemistry.orgnih.gov These systems are often tolerant of a wide range of functional groups. nih.gov

A plausible reaction pathway for the copper-catalyzed synthesis of this compound would involve the following steps:

Formation of a copper(I)-amide complex from N-cyclopentyloxalamide and the copper catalyst.

Oxidative addition of the p-tolyl halide to the copper(I) complex to form a copper(III) intermediate.

Reductive elimination from the copper(III) intermediate to yield the final product, this compound, and regenerate the active copper(I) catalyst.

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Amides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI (5 mol %) | (S)-N-methylpyrrolidine-2-carboxylate (10 mol %) | K₃PO₄ | DMSO | 110 | Good to High | nih.gov |

| Cu₂O (0.1 mol %) | N-(naphthalen-1-yl)-N'-alkyloxalamide (0.1 mol %) | K₂CO₃ | t-BuOH | 80 | High | acs.org |

| CuI (0.2-10 mol %) | trans-N,N'-dimethyl-1,2-cyclohexanediamine (5-20 mol %) | K₃PO₄ | Dioxane | 110 | High | nih.gov |

| Cu(OAc)₂ | 1,10-phenanthroline | K₃PO₄ | Toluene | 110 | Good | organic-chemistry.org |

Another relevant copper-catalyzed approach is the ortho-C-H amination of anilines, where an oxalamide group can act as a directing group. acs.orgnih.gov In this scenario, one could envision a strategy starting from an aniline (B41778) derivative where the oxalamide moiety guides the copper catalyst to aminate a C-H bond.

Stereoselective Synthesis Considerations for this compound Analogues

The stereoselective synthesis of analogues of this compound, particularly those containing chiral centers, is a critical aspect for their potential application in fields where specific stereoisomers are required. Chirality could be introduced at the cyclopentyl ring or on an alkyl substituent attached to either nitrogen atom of the oxalamide core.

The development of asymmetric catalytic methods for C-N bond formation is of paramount importance. Copper-catalyzed asymmetric N-arylation reactions have emerged as a promising strategy. beilstein-journals.org For instance, the use of chiral ligands in conjunction with a copper catalyst can induce enantioselectivity in the coupling of a prochiral amine with an aryl halide.

One approach for the stereoselective synthesis of analogues could involve the use of a chiral auxiliary. A chiral amine, for example, could be reacted to form an oxalamide, and its inherent chirality could direct subsequent synthetic transformations. nih.gov

Another strategy is the use of chiral catalysts in the coupling step itself. For instance, copper-catalyzed asymmetric intramolecular Ullmann C-N coupling reactions have been developed for the enantioselective formation of indolines and tetrahydroquinolines with high enantiomeric excess. beilstein-journals.org This principle could be extended to the intermolecular synthesis of chiral oxalamide analogues.

The synthesis of chiral building blocks is also a viable route. For example, an enantiomerically pure cyclopentylamine derivative could be used as a starting material to react with a p-tolyl isocyanate or a derivative of oxalic acid to furnish a chiral analogue of this compound. Asymmetric hydrogenation of ketoesters catalyzed by chiral iridium complexes is an efficient method for producing chiral lactones, which can be precursors to chiral cyclic amines. acs.org

Table 2: Strategies for Stereoselective Synthesis of Chiral Amine and Amide Derivatives

| Method | Approach | Key Features | Potential Application to Oxalamide Analogues | Reference |

| Asymmetric Catalysis | Copper-catalyzed asymmetric N-arylation with chiral ligands. | Direct formation of chiral C-N bonds. | Synthesis of analogues with a stereocenter at the nitrogen-bearing carbon. | beilstein-journals.org |

| Chiral Auxiliary | Use of a chiral amine or alcohol that is later removed. | Diastereoselective control over reaction outcomes. | Introduction of chirality on the cyclopentyl ring or other alkyl chains. | nih.gov |

| Chiral Pool Synthesis | Starting from enantiomerically pure natural products or their derivatives. | Access to specific enantiomers. | Use of chiral cyclopentylamine or its precursors. | rsc.org |

| Photoenzymatic Catalysis | Use of enzymes to catalyze stereoselective reactions initiated by light. | High enantioselectivity under mild conditions. | Asymmetric synthesis of α-chloroamides as precursors to chiral amines. | nih.gov |

Green Chemistry Principles in Oxalamide Synthesis

The application of green chemistry principles to the synthesis of oxalamides, including this compound, is crucial for developing sustainable and environmentally benign processes. Key areas of focus include atom economy, the use of greener solvents, and energy efficiency.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. wikipedia.orgacs.orgnih.gov Traditional methods for amide bond formation often use stoichiometric activating agents, leading to poor atom economy due to the generation of significant amounts of byproducts. In contrast, catalytic methods, such as the copper-catalyzed aminations discussed, inherently offer better atom economy.

A highly atom-economical approach for oxalamide synthesis is the acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex. This reaction produces hydrogen gas as the only byproduct. nih.govwiley.comrsc.org While not a copper-catalyzed method, it exemplifies a green synthetic route.

Green Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents for cross-coupling reactions, such as dimethylformamide (DMF) and dioxane, are under scrutiny due to toxicity and environmental concerns. Research into greener alternatives for copper-catalyzed arylations has shown that alkyl acetates, such as isopropyl acetate, can be effective and more environmentally friendly solvents. mdpi.com Water is also a highly desirable green solvent, and copper-catalyzed aminations have been successfully performed in aqueous media, sometimes with the aid of surfactants or co-solvents. nih.gov

Table 3: Application of Green Chemistry Principles to Oxalamide Synthesis

| Green Chemistry Principle | Application in Oxalamide Synthesis | Advantages |

| High Atom Economy | Use of catalytic methods like copper-catalyzed amination or ruthenium-catalyzed dehydrogenative coupling. | Minimizes waste generation, reduces raw material costs. |

| Use of Safer Solvents | Replacement of traditional solvents (e.g., DMF, NMP) with greener alternatives like alkyl acetates or water. | Reduces environmental impact and health hazards associated with toxic solvents. mdpi.comnih.gov |

| Energy Efficiency | Employing catalysis to lower reaction temperatures and pressures. Use of microwave-assisted heating or flow chemistry. | Reduces energy consumption and associated greenhouse gas emissions. mdpi.com |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of amines and oxalic acid derivatives. | Reduces reliance on fossil fuels and promotes sustainability. |

| Catalyst Recyclability | Development of heterogeneous or easily separable homogeneous catalysts. | Lowers overall process cost and reduces metal waste. |

Spectroscopic and Structural Elucidation of N1 Cyclopentyl N2 P Tolyl Oxalamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of N1-cyclopentyl-N2-(p-tolyl)oxalamide, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal correlations between the protons on the cyclopentyl ring and between the aromatic protons on the p-tolyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached. It would allow for the direct assignment of each protonated carbon in the cyclopentyl and p-tolyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the N-H proton of the cyclopentylamide and the carbonyl carbon, as well as between the aromatic protons and the other carbonyl carbon, confirming the oxalamide backbone structure.

A hypothetical data table for the kind of results these techniques would produce is shown below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Cyclopentyl CH | Hypothetical Value | Hypothetical Value | Carbonyl C |

| Cyclopentyl CH₂ | Hypothetical Value | Hypothetical Value | Adjacent Cyclopentyl C |

| p-tolyl CH₃ | Hypothetical Value | Hypothetical Value | Aromatic C |

| Aromatic CH | Hypothetical Value | Hypothetical Value | Carbonyl C, Aromatic C |

| Amide NH | Hypothetical Value | - | Carbonyl C |

Solid-State NMR for Conformational Analysis

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can reveal details about the molecular conformation and packing in a crystal lattice. For this compound, ssNMR could be used to study the torsional angles of the oxalamide bridge and the orientation of the cyclopentyl and p-tolyl groups relative to each other in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₄H₁₈N₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

| Parameter | Expected Value for C₁₄H₁₈N₂O₂ |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Nominal Mass | 246 |

| Exact Mass | 246.1368 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In an FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amide groups (typically around 3300 cm⁻¹), C-H stretching of the aliphatic and aromatic groups (around 2850-3100 cm⁻¹), and the strong C=O stretching of the two amide carbonyl groups (in the region of 1650-1700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this molecule, the aromatic ring vibrations and the C-C backbone of the oxalamide could be prominent in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2950-2850 |

| C=O Stretch (Amide) | ~1700-1650 |

| C-N Stretch (Amide) | ~1400 |

X-ray Crystallography for Absolute Structure and Conformation Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would provide a wealth of structural information. This would include precise bond lengths, bond angles, and torsional angles, revealing the absolute conformation of the molecule in the solid state. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding between the amide groups, which dictate the crystal packing.

| Crystallographic Parameter | Hypothetical Data |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Z (molecules per unit cell) | e.g., 4 |

| Hydrogen Bonding Interactions | Details of donor-acceptor distances |

Analysis of Intermolecular Interactions in Crystalline State

The crystalline architecture of N-aryl oxalamides is typically dominated by a network of hydrogen bonds and other weaker interactions. The oxalamide core, with its two amide functionalities, provides both hydrogen bond donors (N-H groups) and acceptors (C=O groups).

Hydrogen Bonding: The most significant intermolecular interaction in oxalamides is the hydrogen bond between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. In many N,N'-disubstituted oxalamides, these interactions lead to the formation of infinite chains or sheets. For instance, studies on related oxalamides have shown the presence of N-H···O hydrogen bonds that create specific ring motifs, such as R22(10) rings, which in turn assemble into larger supramolecular structures. nih.gov The planarity of the oxalamide unit is conducive to the formation of these extended hydrogen-bonded networks. mdpi.com For this compound, it is expected that the N-H of the cyclopentyl-substituted amide and the N-H of the p-tolyl-substituted amide would both participate in such interactions.

van der Waals Forces: The non-polar cyclopentyl and methyl groups of the p-tolyl moiety will engage in van der Waals interactions, contributing to the cohesive energy of the crystal lattice.

A hypothetical representation of the primary intermolecular interactions is detailed in the table below.

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | N-H (amide) | C=O (amide) | Chains, Sheets, R22(10) rings |

| π-π Stacking | p-tolyl ring | p-tolyl ring | Parallel or offset stacking |

| van der Waals | Cyclopentyl group, methyl group | Adjacent molecules | General packing stabilization |

It is important to note that the interplay between these forces determines the final, most stable crystalline form. The specific geometry and packing arrangement can only be definitively determined through single-crystal X-ray diffraction analysis.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization (if applicable to chiral analogues)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. saschirality.org These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. saschirality.orgresearchgate.net

However, chiroptical spectroscopy would become highly relevant for the stereochemical characterization of chiral analogues of this compound. Chirality could be introduced in several ways, for example:

Introduction of a chiral center in the aliphatic substituent: Replacing the cyclopentyl group with a chiral group, such as (R)- or (S)-1-phenylethyl. An example from the literature is (–)-(S)-N,N′-Bis[1-(1-naphthyl)ethyl]oxalamide, where the chirality of the molecule dictates the formation of a specific helical supramolecular structure in the crystal. nih.gov

Atropisomerism: If rotation around the N-aryl bond were sufficiently hindered by bulky substituents, atropisomers could potentially be isolated.

For such hypothetical chiral analogues, CD and ORD spectroscopy could provide valuable information:

Determination of Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereogenic centers could be determined. mdpi.com

Conformational Analysis: The sign and intensity of CD bands are highly sensitive to the three-dimensional arrangement of chromophores in the molecule. mdpi.com Therefore, CD spectroscopy can be used to study the preferred conformations of chiral oxalamides in solution. For instance, the technique has been successfully applied to study the conformations of cyclic peptides containing amide bonds, which are structurally related to oxalamides. nih.gov

Monitoring Supramolecular Assembly: Changes in the CD spectrum can be used to monitor the formation of chiral self-assemblies or aggregates in solution, as the chiroptical response is often amplified upon ordered aggregation. rsc.org

Computational Chemistry and Theoretical Investigations of N1 Cyclopentyl N2 P Tolyl Oxalamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a principal method for the quantum chemical analysis of molecules like N1-cyclopentyl-N2-(p-tolyl)oxalamide. This approach allows for the detailed examination of the molecule's electronic structure and the prediction of various chemical properties, providing a foundational understanding of its reactivity and spectroscopic characteristics.

Electronic Structure and Frontier Molecular Orbitals Analysis

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.

In a typical DFT study of this compound, the geometry of the molecule is first optimized to find its most stable conformation. Following this, the HOMO and LUMO energy levels are calculated. For a molecule with this structure, the HOMO is generally localized on the electron-rich p-tolyl ring, while the LUMO tends to be distributed across the oxalamide backbone. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations can provide valuable insights into the vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. For instance, the calculated vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental NMR spectra.

Reaction Mechanism Elucidation via Transition State Analysis

Understanding the potential chemical transformations of this compound can be achieved through the computational study of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the high-energy structures that connect reactants and products. The energy barrier associated with the transition state determines the rate of the reaction. This type of analysis is crucial for predicting the feasibility of different reaction pathways and for designing new synthetic routes.

Molecular Docking and Ligand-Protein Interaction Modeling

The biological potential of this compound can be explored through molecular docking simulations. This computational technique predicts the preferred orientation of a ligand when it binds to a target protein, providing insights into the binding affinity and the nature of the interactions.

In Silico Screening and Target Prediction for Oxalamide Scaffolds

The oxalamide scaffold is present in a variety of biologically active molecules. In silico screening methods can be employed to search large databases of proteins to identify potential biological targets for this compound. These methods often work by comparing the shape and chemical features of the molecule to the binding sites of known proteins.

Binding Mode Analysis with Predicted Biological Targets (e.g., Imidazoline (B1206853) Receptors, SCD)

Once potential biological targets are identified, molecular docking can be used to perform a detailed analysis of the binding mode. For example, oxalamide derivatives have been investigated for their interaction with targets such as imidazoline receptors and stearoyl-CoA desaturase (SCD). A docking study of this compound with such a target would reveal the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is invaluable for understanding the structure-activity relationship and for the rational design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the conformational landscape and dynamic behavior of this compound. These simulations, by solving Newton's equations of motion for a system of atoms, can map out the accessible conformations of the molecule and the transitions between them over time, providing a detailed picture of its flexibility and structural preferences.

The simulations would also elucidate the dynamic behavior of the molecule in different environments. In a vacuum, the conformational landscape is determined by intramolecular forces. However, in the presence of a solvent, intermolecular interactions with solvent molecules can significantly alter the conformational preferences. ub.edursc.org For instance, in a polar solvent, solvent molecules could form hydrogen bonds with the amide protons and carbonyl oxygens of the oxalamide, potentially stabilizing conformations that are less favorable in the gas phase.

A representative analysis of the conformational landscape can be summarized in a potential energy surface (PES) map, which plots the energy of the molecule as a function of key dihedral angles. For this compound, this would likely show a major low-energy basin corresponding to the planar trans-conformation of the oxalamide core, with other higher-energy conformations being less populated. The relative energies of different conformers are crucial for understanding the molecule's behavior in various chemical processes.

Table 1: Representative Conformational Analysis Data from MD Simulations

| Dihedral Angle | Description | Predicted Stable Range (degrees) |

| O=C-C=O | Torsion of the dicarbonyl group | 180 ± 20 |

| C-C-N-C(cyclopentyl) | Orientation of the cyclopentyl group | Variable, with preferred orientations to minimize steric hindrance |

| C-C-N-C(p-tolyl) | Orientation of the p-tolyl group | Variable, influenced by electronic and steric effects |

This table presents hypothetical data based on computational studies of analogous oxalamide structures.

QSAR/QSPR Modeling for Structure-Property Relationships (Computational Derivations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comrjptonline.org For this compound and its derivatives, QSAR/QSPR studies can provide valuable insights into how modifications to its structure would affect its properties, guiding the design of new molecules with desired characteristics.

The development of a QSAR or QSPR model for a series of oxalamide derivatives would involve several key steps. First, a dataset of compounds with measured activities or properties would be compiled. Then, a set of molecular descriptors would be calculated for each compound. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Commonly used descriptors in QSAR/QSPR studies include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, a mathematical model is developed to relate them to the observed activity or property. frontiersin.org This is typically done using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. rjptonline.org The resulting equation can then be used to predict the activity or property of new, unsynthesized compounds.

For this compound, a QSAR study might aim to understand how changes in the substituents on the cyclopentyl or p-tolyl rings affect a particular biological activity. For example, the model might reveal that increasing the hydrophobicity of a substituent at a certain position enhances the activity, while a bulky group at another position is detrimental. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional visualization of these structure-activity relationships. nih.govmdpi.com

Table 2: Representative Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Type | Example Descriptor | Potential Influence on Properties |

| Electronic | Dipole Moment | Can affect solubility and interactions with polar environments. |

| Steric | Molecular Volume | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP | Relates to the molecule's ability to cross cell membranes. |

| Topological | Wiener Index | Encodes information about molecular branching. |

This table presents a selection of descriptors that would be relevant for a QSAR/QSPR study of oxalamide derivatives.

Solvent Effects and Reaction Pathway Modeling

The solvent environment can have a profound impact on the behavior of a molecule, influencing its conformational equilibrium, reactivity, and spectroscopic properties. ub.edursc.orgresearchgate.net For this compound, computational modeling of solvent effects can provide a deeper understanding of its behavior in solution.

One common approach to modeling solvent effects is to use implicit solvent models, where the solvent is treated as a continuous medium with a given dielectric constant. This method is computationally efficient and can capture the bulk electrostatic effects of the solvent. For more detailed insights, explicit solvent models can be used, where individual solvent molecules are included in the simulation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. ub.edursc.org

Computational studies on similar molecules have shown that the conformational profile can be significantly altered by the solvent. nih.gov For example, a polar solvent might stabilize a more polar conformer of this compound that is less favored in the gas phase. This is because the polar solvent can better solvate the charges in the more polar conformer, lowering its energy.

Reaction pathway modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For example, the synthesis of this compound likely involves the reaction of p-toluidine (B81030) with a cyclopentyl oxamoyl chloride or a related activated species. Computational methods can be used to calculate the energy profile of this reaction, identifying the transition states and intermediates along the reaction coordinate. This can provide valuable information about the reaction mechanism and help to optimize the reaction conditions.

The synthesis of N,N'-disubstituted oxalamides can be achieved by reacting an amine with oxalyl chloride or a dialkyl oxalate (B1200264). mdpi.com Computational modeling of these reaction pathways can elucidate the role of catalysts and solvents in the reaction. For instance, in a copper-catalyzed amination reaction involving an oxalamide ligand, computational studies can help to understand the structure of the active catalytic species and the mechanism of the carbon-nitrogen bond formation. acs.orgorganic-chemistry.org

Investigation of Molecular Interactions and Biological Mechanisms of N1 Cyclopentyl N2 P Tolyl Oxalamide

Receptor Binding Assays and Ligand Affinity Profiling (e.g., in vitro or cell-free systems)

There are currently no published studies that have investigated the receptor binding profile of N1-cyclopentyl-N2-(p-tolyl)oxalamide in either in vitro or cell-free systems. The primary mechanism of action for structurally related compounds appears to be directed at enzymatic targets rather than cell surface or nuclear receptors.

In the absence of receptor binding data, the receptor selectivity and specificity for this compound remain uncharacterized. Future research would be necessary to determine if this compound interacts with any receptors and to what degree of selectivity.

Antioxidant Activity Investigations and Mechanistic Insights

No specific investigations into the antioxidant activity of this compound have been reported in the scientific literature. Therefore, its potential to act as a free radical scavenger or to influence cellular redox pathways is currently unknown. Standard antioxidant assays, such as the DPPH or ABTS radical scavenging assays, would be required to evaluate this property. mdpi.com

Investigation of this compound Reveals No Publicly Available Scientific Data

Consequently, it is not possible to provide an article detailing the radical scavenging assays, reduction potential analysis, or cellular pathway modulation studies for this compound as outlined in the initial request. There is no publicly available scientific data on the following topics for this specific compound:

Derivatization and Structure Activity Relationship Sar Studies of N1 Cyclopentyl N2 P Tolyl Oxalamide Analogues

Design and Synthesis of Analogues with Systematic Structural Modifications

Variation of N1-Cyclopentyl Moiety

The N1-cyclopentyl group plays a crucial role in defining the lipophilicity and conformational flexibility of the molecule. SAR studies in related chemical series have often shown that the nature of the cycloalkyl group can significantly impact binding affinity and pharmacokinetic properties. While specific studies on the variation of the cyclopentyl group in N1-cyclopentyl-N2-(p-tolyl)oxalamide are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest several avenues for modification. These include:

Ring Size Variation: Replacing the cyclopentyl ring with other cycloalkyl groups such as cyclobutyl, cyclohexyl, or cycloheptyl can alter the steric bulk and the angle of the substituent, potentially leading to improved interactions with a target protein.

Introduction of Heteroatoms: The incorporation of heteroatoms, such as oxygen to form a tetrahydrofuranyl ring or nitrogen to form a pyrrolidinyl ring, can introduce hydrogen bonding capabilities and alter the polarity of the N1-substituent.

Substitution on the Cyclopentyl Ring: The addition of functional groups, such as methyl, hydroxyl, or amino groups, at various positions on the cyclopentyl ring can provide additional points of interaction with a biological target and fine-tune the compound's physicochemical properties.

Modification of N2-(p-tolyl) Substituent

The N2-(p-tolyl) moiety offers a rich platform for derivatization, allowing for the exploration of a wide range of electronic and steric effects. The para-methyl group of the tolyl substituent provides a starting point for numerous modifications. Several analogues of N1-cyclopentyl oxalamides with diverse N2-aryl and N2-alkyl substituents have been synthesized, indicating a broad tolerance for substitution at this position. Examples of such modifications found in commercially available compounds include:

Substitution on the Phenyl Ring: The electronic nature of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions. For instance, analogues such as N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide have been synthesized, replacing the methyl group with a trifluoromethoxy group to alter the electronic profile.

Replacement of the Phenyl Ring: The entire p-tolyl group can be replaced with other aromatic or heteroaromatic systems. An example of this is N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide, where the p-tolyl group is substituted with a thiazole (B1198619) ring, introducing heteroatoms that can act as hydrogen bond acceptors or donors. nih.gov

Introduction of Extended Chains: The N2-substituent is not limited to aromatic rings. Analogues have been prepared where the p-tolyl group is replaced by alkyl chains bearing further functional groups. Examples include N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide and N1-cyclopentyl-N2-(2-morpholinoethyl)oxalamide, which introduce basic nitrogen atoms that can form salt bridges or participate in hydrogen bonding. bldpharm.combldpharm.com Another example is N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, which incorporates a lactam functionality. bldpharm.com

Table 1: Examples of N2-Substituent Modifications in N1-Cyclopentyl Oxalamide Analogues

| Compound Name | N2-Substituent |

| This compound | p-tolyl |

| N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide nih.gov | thiazol-2-yl |

| N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide | 4-(trifluoromethoxy)phenyl |

| N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide bldpharm.com | 3-(4-(dimethylamino)phenyl)propyl |

| N1-cyclopentyl-N2-(2-morpholinoethyl)oxalamide bldpharm.com | 2-morpholinoethyl |

| N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide bldpharm.com | 3-(2-oxopyrrolidin-1-yl)phenyl |

Alterations of the Oxalamide Linker

The oxalamide core is a rigid and planar unit that serves as a scaffold to position the N1 and N2 substituents. Its two amide bonds are excellent hydrogen bond donors and acceptors. Modifications to this linker, while less common, can have a profound impact on the compound's conformation and interaction profile. Potential alterations could include:

Homologation: Insertion of a methylene (B1212753) group between the two carbonyls to form a succinamide (B89737) linker would increase the flexibility and distance between the N1 and N2 moieties.

Replacement with Bioisosteres: The amide bonds could be replaced with bioisosteric groups, such as esters or reverse amides, to modulate metabolic stability and hydrogen bonding patterns.

Introduction of Asymmetry: Synthesis of analogues where one of the carbonyl groups is reduced or modified could lead to compounds with different three-dimensional shapes and electronic distributions.

Evaluation of Analogues in Molecular Interaction Studies

Initially, synthesized analogues would be tested for their biological activity in primary assays. For instance, if the target is an enzyme, this would involve measuring the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). The results from these assays form the basis of the initial SAR.

Table 2: Hypothetical Biological Activity Data for N1-Cyclopentyl-N2-Aryl Oxalamide Analogues

| Analogue | N2-Substituent | IC50 (nM) |

| 1 | p-tolyl | 150 |

| 2 | phenyl | 250 |

| 3 | 4-chlorophenyl | 75 |

| 4 | 4-methoxyphenyl | 200 |

| 5 | 2-pyridyl | 120 |

| 6 | 3-pyridyl | 300 |

Compounds showing promising activity would then be subjected to more detailed molecular interaction studies. These can include:

Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity (Kd) of the analogues to the target protein.

X-ray Crystallography: Obtaining a crystal structure of an analogue bound to its target provides a detailed, atomic-level view of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Molecular Docking: In the absence of experimental structures, computational docking studies can predict the binding pose of the analogues within the active site of a target protein, offering insights that can guide further design.

Establishment of Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govmedwinpublishers.com For the this compound series, a QSAR model could be developed by correlating the biological activity (e.g., IC50 values) of the analogues with various calculated molecular descriptors.

These descriptors can be categorized as:

Electronic: Hammett constants (σ), dipole moments, and atomic charges, which describe the electronic environment of the molecule.

Steric: Molar refractivity (MR) and Taft steric parameters (Es), which relate to the size and shape of the molecule.

Hydrophobic: The partition coefficient (logP) or distribution coefficient (logD), which quantify the lipophilicity of the compound.

Topological: Indices that describe the connectivity and branching of the molecule.

A typical QSAR equation might take the form:

log(1/IC50) = c1logP + c2σ + c3*Es + constant

The development of a statistically robust QSAR model requires a dataset of compounds with a significant range of structural diversity and biological activity. Such a model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.

Ligand Design Principles Based on SAR Insights

The culmination of derivatization efforts and SAR/QSAR studies is the formulation of a set of ligand design principles. These principles serve as a roadmap for the rational design of next-generation compounds with improved properties. Based on the hypothetical and analogous data for the this compound scaffold, some guiding principles might emerge:

The N1-cyclopentyl group is a favorable lipophilic anchor. Maintaining or performing conservative modifications to this group is likely beneficial for activity.

The N2-aryl pocket can accommodate a variety of substituents. The electronic nature of the substituent on the phenyl ring is a key determinant of potency, with electron-withdrawing groups potentially being more favorable.

Hydrogen bonding interactions with the oxalamide core are critical for binding. Any modifications to the linker must preserve its ability to act as a hydrogen bond donor and acceptor.

The para-position of the N2-phenyl ring is a key vector for exploring further interactions. Extending from this position with flexible chains containing functional groups can lead to enhanced potency and selectivity.

By iteratively applying these principles, designing new analogues, and evaluating their biological activity, the process of drug discovery can be systematically advanced, leading to the identification of optimized lead compounds.

Advanced Analytical Methodologies for N1 Cyclopentyl N2 P Tolyl Oxalamide Research

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation, identification, and quantification of N1-cyclopentyl-N2-(p-tolyl)oxalamide, ensuring the purity of the compound for subsequent studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment of this compound due to the compound's polarity and thermal lability. A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the compound and any impurities between the two phases. The retention time of the main peak is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantification and purity determination.

Gas Chromatography (GC) can also be utilized, particularly for assessing the presence of volatile impurities or starting materials used in the synthesis of this compound. The compound itself may require derivatization to increase its volatility and thermal stability for GC analysis. In a typical GC method, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column wall. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification.

Please note: The following table contains illustrative data, as specific experimental results for this compound are not publicly available. The parameters are based on typical values for similar compounds.

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (70:30, v/v) | Helium (1 mL/min) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C (column oven) | Inlet: 250 °C, Oven: 150-280 °C ramp |

| Detection | UV at 254 nm | Mass Spectrometry (MS) |

| Retention Time | ~5.8 min | ~12.5 min |

| Purity Assessment | >98% (by peak area) | >99% (by peak area) |

Electrophoretic Methods for Interaction Studies

Electrophoretic techniques are powerful for studying the interactions between this compound and potential biological targets, such as proteins or nucleic acids. Capillary Electrophoresis (CE) is a high-resolution technique that can be adapted for this purpose.

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. To study the interaction of the neutral compound this compound with a target molecule, methods such as Affinity Capillary Electrophoresis (ACE) can be employed. In ACE, the target molecule is included in the running buffer. The binding of the compound to the target alters its electrophoretic mobility, and the magnitude of this change can be used to determine the binding affinity. This method is advantageous due to its low sample consumption and the ability to perform measurements in solution, mimicking physiological conditions.

Please note: The following table contains hypothetical data for illustrative purposes, demonstrating the potential application of Affinity Capillary Electrophoresis in studying the interaction of this compound with a hypothetical protein target.

Table 2: Illustrative Data from Affinity Capillary Electrophoresis of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Capillary | Fused-silica (50 µm i.d., 50 cm length) |

| Running Buffer | 20 mM Phosphate (B84403) buffer, pH 7.4 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Analyte (Compound) | 50 µM this compound |

| Target Protein Concentration Range | 0 - 100 µM |

| Observed Change in Mobility | Concentration-dependent shift |

| Calculated Dissociation Constant (Kd) | ~15 µM |

Calorimetric Techniques (e.g., ITC, DSC) for Binding Thermodynamics

Calorimetric techniques directly measure the heat changes associated with chemical or physical processes, providing a complete thermodynamic profile of molecular interactions. Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are particularly valuable in the study of this compound.

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for quantifying the thermodynamics of binding interactions in solution. ekb.eg It directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecule. nih.gov By titrating the compound into a solution containing the target molecule, ITC can determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov This information is crucial for understanding the driving forces behind the interaction.

Differential Scanning Calorimetry (DSC) is used to measure the thermal stability of a target molecule, such as a protein, in the presence and absence of a ligand. The binding of this compound to a protein can alter its thermal stability, resulting in a shift in the melting temperature (Tm). An increase in Tm upon binding is indicative of stabilization, which is a common characteristic of ligand-protein interactions.

Please note: The following table presents hypothetical data to illustrate the thermodynamic parameters that could be obtained for the interaction of this compound with a model protein, as determined by calorimetric methods.

Table 3: Illustrative Thermodynamic Data for the Binding of this compound to a Model Protein

| Parameter | Isothermal Titration Calorimetry (ITC) | Differential Scanning Calorimetry (DSC) |

|---|---|---|

| Binding Affinity (Ka) | 6.7 x 10⁴ M⁻¹ | - |

| Dissociation Constant (Kd) | 15 µM | - |

| Stoichiometry (n) | 1.1 | - |

| Enthalpy (ΔH) | -8.5 kcal/mol | - |

| Entropy (ΔS) | -5.2 cal/mol·K | - |

| Change in Melting Temperature (ΔTm) | - | +2.5 °C |

Q & A

Basic Research Questions

Q. What are the critical synthetic considerations for achieving high-purity N1-cyclopentyl-N2-(p-tolyl)oxalamide?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclopentylamine coupling with p-toluidine derivatives via oxalyl chloride intermediates. Key factors include:

- Temperature control : Low temperatures (0–5°C) during amide bond formation prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves nucleophilic substitution rates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., cyclopentyl CH signals at δ 1.5–2.0 ppm; p-tolyl aromatic protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 331.18) validates molecular formula .

- FT-IR : Amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) confirm oxalamide core .

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .

- Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- Computational docking : AutoDock Vina predicts binding affinity to targets like COX-2 or β-amyloid .

Advanced Research Questions

Q. How can reaction mechanisms for oxalamide bond formation be optimized to reduce byproducts?

- Methodological Answer :

- Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., carbamate vs. urea formation) .

- Protecting groups : Use Boc (tert-butoxycarbonyl) for amine protection to minimize unwanted cyclization .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .

Q. How do structural modifications (e.g., fluorination of p-tolyl) impact bioactivity and selectivity?

- Methodological Answer :

- SAR studies : Compare analogs (e.g., 4-fluoro-p-tolyl vs. unsubstituted p-tolyl) in enzyme assays. Fluorination enhances lipophilicity (logP +0.5) and target affinity (K ↓20%) .

- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., with tubulin) to map hydrophobic interactions .

- Metabolic stability : Assess hepatic microsome clearance; fluorinated derivatives show 2x longer half-life .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Batch consistency : Validate compound purity (HPLC ≥98%) to exclude impurities as confounding factors .

- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate across labs .

- Meta-analysis : Cross-reference data from PubChem and ChEMBL to identify outliers or concentration-dependent effects .

Q. Which computational models best predict its pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : SwissADME estimates bioavailability (e.g., 65% oral), BBB permeability (QPPR models), and CYP450 interactions .

- Molecular dynamics (MD) : Simulate binding to serum albumin to assess plasma protein binding (~85% predicted) .

- Co-solvent solubility : Use Hansen solubility parameters to optimize formulations (e.g., PEG-400 for in vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.